Product packaging for Spirostaphylotrichin A(Cat. No.:CAS No. 106155-05-9)

Spirostaphylotrichin A

Cat. No.: B3059650
CAS No.: 106155-05-9
M. Wt: 279.29 g/mol
InChI Key: UEEZHRJFRYRGNC-KUIZCYACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spirostaphylotrichin A is a secondary metabolite isolated from the fungus Staphylotrichum coccosporum . It belongs to the spirostaphylotrichin family of spirocyclic γ-lactam compounds, which are of significant interest in microbial chemistry . Biosynthetic studies using 13C-labelled precursors have demonstrated that this compound is a polyketide, constructed from five units of acetate/malonate, one unit of methionine, and a C4-dicarboxylic acid, most likely aspartate derived from the citric acid cycle . The compound's complex spirocyclic structure presents an attractive target for synthetic and biosynthetic studies . While foundational research has established its biogenetic pathway, this compound and its analogs represent a valuable scaffold for investigating novel bioactive microbial metabolites. Related compounds in this family, such as Spirostaphylotrichin X from a marine-derived fungus, have shown promising biological activity, including inhibition of the influenza A virus by targeting the RNA polymerase PB2 protein, highlighting the potential of this chemical class in pharmacological research . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO5 B3059650 Spirostaphylotrichin A CAS No. 106155-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5S,6E)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEZHRJFRYRGNC-KUIZCYACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/1\C=CC(=O)C([C@@]12[C@H](C(=C)N(C2=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420050
Record name Spirostaphylotrichin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106155-05-9
Record name Spirostaphylotrichin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Producing Organisms

Spectroscopic and Chemical Methods for Structure Elucidation

The foundational work of elucidating the structure of Spirostaphylotrichin A and its relatives involved a suite of spectroscopic and chemical techniques. researchgate.net These methods provided the initial evidence for its unique spirocyclic γ-lactam core.

Spectroscopic Analysis : The structures of the spirostaphylotrichin family, including compound A, were primarily elucidated through spectroscopic methods such as UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry (MS). researchgate.net IR spectroscopy helped identify key functional groups like hydroxyls and carbonyls, while UV spectroscopy provided information about the chromophores within the molecule. researchgate.netnih.gov

Mass Spectrometry (MS) : Mass spectrometry was used to determine the molecular weight and fragmentation patterns of the compound, which helped in confirming the proposed structure. researchgate.net

Chemical Transformations : In some cases, chemical transformations were employed to verify structural features and relationships between different spirostaphylotrichin analogues. researchgate.net

Advanced Analytical Techniques in Compound Characterization

To confirm the fine details of the structure, particularly the stereochemistry, more advanced analytical methods were essential.

2D-NMR Spectroscopy : Two-dimensional NMR techniques were critical for assembling the final structure. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, for instance, were used to determine the relative stereochemistry of related compounds like Spirostaphylotrichin W by observing the spatial proximity of protons. researchgate.net Other 2D NMR methods such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish proton-proton and proton-carbon correlations, respectively, confirming the atomic connectivity within the molecule. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRESIMS) : To unambiguously determine the molecular formula, high-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized. This technique provides a highly accurate mass measurement, allowing for the calculation of the precise elemental composition, such as C₁₄H₁₇NO₅ for this compound. nih.govnih.gov

Chiroptical Methods : The absolute configuration of this compound was definitively determined using Circular Dichroism (CD) spectroscopy. researchgate.netresearchgate.net This technique measures the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral molecules and allows for the assignment of their absolute stereochemistry. For more complex or newly discovered analogues, a combination of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) with computational analysis is often employed. researchgate.net

X-ray Crystallography : While not specifically reported for this compound itself, X-ray analysis was successfully used to determine the structures of related compounds like Spirostaphylotrichin F and K. researchgate.net This powerful technique provides an unequivocal three-dimensional model of a molecule, which can then be used as a reference to confidently assign the stereochemistry of non-crystalline analogues based on comparative spectroscopic data. nih.gov

Biosynthetic Pathways

Polyketide Synthase-Non-Ribosomal Peptide Synthase (PKS-NRPS) Hybrid Biosynthesis

Spirostaphylotrichin A and its analogues, collectively known as triticones or spirostaphylotrichins, are synthesized by a Type I Polyketide Synthase-Non-Ribosomal Peptide Synthase (PKS-NRPS) hybrid system. vulcanchem.comsemanticscholar.orgnih.gov This class of enzymes is responsible for creating a diverse array of natural products by fusing a polyketide backbone with an amino acid, resulting in a characteristic spirocyclic γ-lactam core structure. semanticscholar.orgnih.govuwa.edu.au The PKS portion of the megaenzyme assembles a polyketide chain from simple acyl-CoA precursors, while the NRPS module incorporates a specific amino acid. vulcanchem.comnih.gov

The genes responsible for the biosynthesis of spirostaphylotrichins are organized into biosynthetic gene clusters (BGCs). In the tan spot-causing fungus Pyrenophora tritici-repentis, the producer of phytotoxic triticones, this cluster is designated as the Ttc cluster. semanticscholar.orgnih.govnih.gov The Ttc cluster in the M4 isolate spans approximately 52 kb and contains 20 identified genes (TtcA-L). nih.gov Deletion of this core cluster has been shown to completely abolish the production of all triticone compounds, confirming its central role in the biosynthetic pathway. semanticscholar.orgnih.govresearchgate.net

Bioinformatic analyses have revealed that the Ttc cluster shares significant homology with another well-studied BGC, the Cpa cluster, found in the endophytic fungus Curvularia pallescens. nih.govmdpi.com The Cpa cluster is known to synthesize curvupallides, which are structurally related to the spirostaphylotrichins. semanticscholar.orgnih.gov It has been proposed that the enzymatic machinery encoded by the Cpa cluster is also responsible for producing spirostaphylotrichins in C. pallescens. semanticscholar.orgnih.govacs.orgacs.org

Gene Cluster Producing Organism (Example) Associated Products Reference
TtcPyrenophora tritici-repentisTriticones (Spirostaphylotrichins) nih.govnih.gov
CpaCurvularia pallescensCurvupallides, Spirostaphylotrichins semanticscholar.orgnih.gov

At the heart of the Ttc and Cpa gene clusters are the core hybrid PKS-NRPS genes, named TtcA and CpaA, respectively. semanticscholar.orgnih.gov These genes encode the large, multifunctional enzymes that perform the initial steps of assembling the molecule's backbone. The TtcA protein in P. tritici-repentis has a predicted domain structure characteristic of a reducing PKS fused to an NRPS module, including a Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), Condensation (C), Adenylation (A), Thiolation (T), and Reductase (R) domain. nih.gov

TtcA shares a high degree of amino acid sequence identity (86%) and similarity (91%) with CpaA from C. pallescens. nih.gov CpaA has been implicated as the precursor-producing enzyme for both curvupallides and spirostaphylotrichins. semanticscholar.orgnih.gov The PKS module of the enzyme is responsible for forming the diketide, which is then condensed with an amino acid activated by the NRPS module. nih.govresearchgate.net Genetic deletion of TtcA results in the complete loss of spirostaphylotrichin production, definitively proving its essential role as the core biosynthetic enzyme. nih.govresearchgate.netresearchgate.net

Hybrid Gene Gene Cluster Organism Function Reference
TtcATtcPyrenophora tritici-repentisCore enzyme for triticone/spirostaphylotrichin biosynthesis. semanticscholar.orgnih.gov
CpaACpaCurvularia pallescensCore enzyme for curvupallide and spirostaphylotrichin biosynthesis. semanticscholar.orgnih.gov

Precursor Incorporation Studies in this compound Biosynthesis

Feeding studies using isotopically labeled precursors have been instrumental in deciphering the building blocks of this compound in the producing organism Staphylotrichum coccosporum. vulcanchem.comresearchgate.net These experiments trace the metabolic fate of simple molecules as they are incorporated into the final complex structure.

Experiments involving the incorporation of radiolabeled ¹⁴C-acetate and stable isotope-labeled ¹³C-acetate (specifically [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]acetate) have demonstrated that the polyketide portion of this compound is derived from five acetate/malonate units. vulcanchem.comresearchgate.netnih.gov This finding is consistent with the function of the PKS module, which catalyzes the iterative condensation of these two-carbon units to build the polyketide chain. vulcanchem.com

Labeling studies have confirmed that the nitrogen-containing γ-lactam ring of this compound is derived from an amino acid. vulcanchem.comresearchgate.net Specifically, feeding experiments with L-[2,3-¹³C₂]aspartate showed its direct incorporation into the molecule, identifying aspartic acid as the amino acid precursor. vulcanchem.comresearchgate.net The NRPS module of the hybrid enzyme is responsible for selecting and activating the aspartic acid molecule before its condensation with the polyketide chain and subsequent cyclization to form the characteristic γ-lactam structure. vulcanchem.com

Heterologous Expression Systems for Pathway Elucidation

The use of heterologous expression systems, particularly in model fungal hosts like Aspergillus oryzae and Aspergillus nidulans, has become a powerful tool for functionally characterizing biosynthetic genes and pathways that are difficult to study in their native organisms. nih.govacs.org This approach has been successfully applied to the study of the Cpa gene cluster and its products. nih.govacs.orgacs.org

By expressing the Cpa gene cluster from C. pallescens in a heterologous host, researchers have definitively linked this cluster to the production of both curvupallides and spirostaphylotrichins. nih.govacs.orgacs.org Furthermore, expressing the cpaA gene alone in A. oryzae led to the identification of its direct product, providing a platform for detailed functional analysis of the PKS-NRPS enzyme's domain selectivity and product release mechanisms. nih.govresearchgate.netrsc.org This strategy not only confirms the function of the gene cluster but also opens avenues for biosynthetic engineering and the creation of novel compounds.

In Silico Genome Mining for Biosynthetic Potential

In silico genome mining has become a pivotal tool in understanding the biosynthetic potential of fungi to produce a vast array of secondary metabolites, including spirostaphylotrichins. This computational approach involves analyzing the genomic data of an organism to identify biosynthetic gene clusters (BGCs), which are contiguous sets of genes responsible for the production of a specific secondary metabolite. These clusters typically encode core "backbone" enzymes, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), along with tailoring enzymes that modify the core structure. nih.gov

Research into the biosynthesis of spirostaphylotrichins (also known as triticones) has been significantly advanced through genome mining. mdpi.com Studies focusing on the wheat pathogen Pyrenophora tritici-repentis, a known producer of these compounds, have successfully used bioinformatic analyses to predict and identify the gene clusters responsible for their synthesis. mdpi.comresearchgate.net These analyses have revealed that a large number of BGCs exist within the genomes of Pyrenophora species, suggesting a capacity to produce a much wider range of secondary metabolites than has been observed in laboratory cultures. mdpi.comdntb.gov.ua

The primary BGC responsible for triticone (spirostaphylotrichin) production in P. tritici-repentis has been identified as a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) cluster. mdpi.comresearchgate.net This finding is consistent with the hybrid peptide-polyketide structure of spirostaphylotrichins. Comparative genomic studies have shown that while different species and strains of Pyrenophora possess a varied number of BGCs, the specific cluster for triticone production is notably absent in P. teres, highlighting a diversification in the metabolic capabilities among closely related pathogens. nih.gov

Further research has drawn parallels between different fungal species. For instance, a BGC designated as the Ttc cluster in P. tritici-repentis was identified and shown to be responsible for producing triticones. semanticscholar.org This cluster shows significant similarity to the Cpa cluster found in the endophytic fungus Curvularia pallescens, which synthesizes structurally related compounds called curvupallides. semanticscholar.org The core of both clusters is a PKS-NRPS hybrid gene (CpaA in C. pallescens), which was proposed to also be the origin of spirostaphylotrichin C (triticone A). semanticscholar.orgacs.org The successful identification of these clusters was often confirmed through heterologous expression, where the predicted biosynthetic genes are transferred into a host organism to verify the production of the expected secondary metabolites. acs.orgacs.org

The general workflow for this in silico analysis involves using specialized software to scan genome assemblies for conserved domains characteristic of signature biosynthetic enzymes. nih.gov This predictive power allows researchers to link known fungal metabolites to their genetic blueprints and to uncover pathways for novel compounds. mdpi.com In the case of P. tritici-repentis, genome mining exercises have revealed over 30 putative genes or gene clusters likely involved in toxin biosynthesis. mdpi.com

The table below summarizes the key findings from in silico genome mining related to the biosynthesis of spirostaphylotrichins and similar compounds.

Organism Gene Cluster Core Biosynthetic Enzyme(s) Predicted Product Class Key Findings
Pyrenophora tritici-repentisTtc clusterPKS-NRPS hybridTriticone (Spirostaphylotrichin)The cluster is responsible for producing the phytotoxic triticones. semanticscholar.org Deletion of the core gene prevents production. semanticscholar.org
Curvularia pallescensCpa clusterPKS-NRPS hybrid (CpaA)Curvupallides, SpirostaphylotrichinsThe cluster synthesizes curvupallides and is proposed to also produce Spirostaphylotrichin C (Triticone A). semanticscholar.orgacs.org
Pyrenophora teresNot ApplicableNot ApplicableNot ApplicableThe BGC for triticone production is absent in this species, indicating metabolic diversification. nih.gov

Biological Activities and Mechanisms of Action

Phytotoxic Properties

Spirostaphylotrichin A is a fungal metabolite recognized for its significant phytotoxic capabilities, affecting various aspects of plant health and development. mdpi.com These properties have made it a subject of interest in the search for natural herbicides. nih.gov

A prominent phytotoxic effect of this compound is its ability to induce necrotic lesions on plant foliage. When applied to leaves using a puncture bioassay, the compound causes the formation of necrotic spots. researchgate.netusda.gov This effect has been observed at concentrations as low as 10⁻³ M. This direct damage to leaf tissue is a key indicator of its potent phytotoxicity. Fungal phytotoxins are known to cause various disease symptoms in plants, including leaf spots, necrosis, and chlorosis. mdpi.com

This compound demonstrates a strong inhibitory effect on plant growth, particularly on the elongation of coleoptiles. In bioassays using cheatgrass (Bromus tectorum), this compound proved to be a highly active inhibitor of coleoptile elongation. nih.govresearchgate.net At a concentration of 10⁻³ M, it reduced the 5-day coleoptile elongation to just 33% of the control group, highlighting its potential to disrupt early-stage plant development. nih.govusda.gov Research on other fungal metabolites, such as pyrenophoric acids, has also shown that inhibition of coleoptile and root growth is a common mechanism of phytotoxicity. oup.com

The phytotoxic activity of this compound is not limited to a specific host plant. Leaf puncture bioassays have demonstrated its damaging effects on a range of both host and non-host plants. researchgate.netusda.gov Tests have shown the induction of necrotic spots on the leaves of wheat (Triticum durum), tomato (Lycopersicon esculentum), and sowthistle (Sonchus arvensis), in addition to its known host, cheatgrass (Bromus tectorum). usda.gov This broad-spectrum activity classifies it as a non-host-specific toxin, a common characteristic among many fungal phytotoxins that are active against a wide variety of plant species. mdpi.comnih.gov

When compared to other related spirostaphylotrichins, this compound exhibits a high degree of phytotoxicity, although its relative activity varies depending on the specific bioassay. In a B. tectorum coleoptile elongation bioassay, this compound was the most potent compound tested, followed by Spirostaphylotrichins C and D. researchgate.netusda.gov In contrast, Spirostaphylotrichins W and V showed only mild toxicity, while Spirostaphylotrichin R and Triticone E were inactive. researchgate.net

However, in leaf puncture assays designed to measure the induction of necrosis, a mixture of Spirostaphylotrichins C and D showed the highest activity across all tested plant species. usda.gov this compound demonstrated moderate activity in this assay, while other related compounds were inactive. researchgate.netusda.gov

Table 1: Comparative Phytotoxicity of Spirostaphylotrichin Compounds

Compound Coleoptile Elongation Inhibition (Cheatgrass) Necrotic Spot Induction (Leaf Puncture Assay)
This compound High Moderate
Spirostaphylotrichin C & D Intermediate High
Spirostaphylotrichin V Mild Inactive
Spirostaphylotrichin W Mild Inactive
Spirostaphylotrichin R Inactive Inactive

| Triticone E | Inactive | Inactive |

This table summarizes findings from bioassays conducted at a concentration of 10⁻³ M. researchgate.netusda.gov

Antiviral Activities (Spirostaphylotrichin Class)

While this compound is primarily noted for its phytotoxicity, other compounds within the broader spirostaphylotrichin class have been identified as possessing potent antiviral properties. researchgate.net

Spirostaphylotrichin X, a spirocyclic γ-lactam isolated from the marine-derived fungus Cochliobolus lunatus, has shown significant inhibitory activity against multiple strains of the influenza virus. acs.orgnih.gov It effectively inhibits influenza A virus replication, with studies demonstrating its mechanism of action involves targeting the virus's own machinery. mdpi.com

Research indicates that Spirostaphylotrichin X functions by inhibiting the activity of the viral polymerase PB2 protein. acs.orgmdpi.com It achieves this by binding to a highly conserved region of the PB2 cap-binding domain, which interferes with the production of progeny viral RNA and ultimately halts the replication of the virus. acs.orgnih.gov This targeted mechanism makes Spirostaphylotrichin X a potential lead compound for the development of new anti-influenza therapeutics. nih.gov

Table 2: Anti-Influenza Activity of Spirostaphylotrichin X

Influenza Virus Strain Cell Line IC₅₀ Value (μM)
A/Puerto Rico/8/34 (H1N1) MDCK 1.6
A/Aichi/2/68 (H3N2) MDCK 4.1

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from acs.orgmdpi.comnih.gov.


Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Spirostaphylotrichin C
Spirostaphylotrichin D
Spirostaphylotrichin R
Spirostaphylotrichin V
Spirostaphylotrichin W
Spirostaphylotrichin X
Triticone E

Broad-Spectrum Antiviral Potential of Spirostaphylotrichins

The spirostaphylotrichin family of compounds has demonstrated potential for broad-spectrum antiviral activity, primarily based on the performance of Spirostaphylotrichin X. This compound has shown inhibitory effects against multiple strains of influenza A virus. acs.orgnih.gov The target, the cap-binding domain of the PB2 protein, is highly conserved across various influenza A and B strains, suggesting that inhibitors targeting this site could be effective against a wide range of viruses and less prone to resistance development compared to drugs targeting more variable surface proteins. nih.gov While Spirostaphylotrichin X exhibits activity against several strains with IC₅₀ values between 1.2 and 5.5 μM, the specific spectrum for this compound is less defined, with some research indicating it is largely inactive against influenza. mdpi.comacs.org

Inhibitory Activity of Spirostaphylotrichin Analogs Against Influenza A Strains
CompoundInfluenza StrainActivity (IC₅₀)Reference
Spirostaphylotrichin XA/Puerto Rico/8/34 (H1N1)1.6 µM nih.gov
Spirostaphylotrichin XA/Aichi/2/68 (H3N2)4.1 µM nih.gov
Spirostaphylotrichin XMultiple Strains1.2 - 5.5 µM acs.org
This compoundIAV (unspecified)Weak or Inactive mdpi.com

Antibacterial Activities

Unlike its variable antiviral profile, this compound has demonstrated clear antibacterial activity. Specifically, it exhibits moderate inhibitory action against the Gram-positive bacterium Staphylococcus aureus. vulcanchem.com The mechanism is suggested to be related to the disruption of the bacterial membrane through lipophilic interactions. vulcanchem.com

Antibacterial Activity of this compound
Bacterial SpeciesActivity (MIC)Reference
Staphylococcus aureus32 μg/mL vulcanchem.com

Lack of Activity Against Gram-Negative Bacterial Species

Research into the antimicrobial spectrum of spirostaphylotrichins has revealed a selective pattern of activity, particularly noting a lack of efficacy against Gram-negative bacteria. mdpi.com A study investigating a mixture of triticone A and B, compounds that include this compound/C, demonstrated this specificity. mdpi.comnih.gov When tested against the Gram-negative species Escherichia coli and Pseudomonas syringae, the compounds produced no zone of inhibition, indicating a lack of antibacterial activity. nih.gov In contrast, the same study observed inhibitory effects against the Gram-positive bacteria Bacillus subtilis and Rhodococcus erythropolis. mdpi.comnih.gov This selective activity suggests that the mechanism of action for spirostaphylotrichins may be ineffective against the structural characteristics of Gram-negative bacterial cell walls.

Antileishmanial Activity (Spirostaphylotrichin R and U)

Certain members of the spirostaphylotrichin family have demonstrated potential as antiprotozoal agents. Specifically, Spirostaphylotrichin R and Spirostaphylotrichin U have been identified as having antileishmanial properties. nih.govmdpi.com These compounds were isolated from crude extracts of two endophytic Bipolaris species associated with aquatic macrophytes. nih.gov Biological screening of these extracts revealed antileishmanial activity against Leishmania amazonensis, with IC₅₀ values recorded in the range of 70–84.2 μg/mL. nih.govbvsalud.org This finding suggests that Spirostaphylotrichin R and U could be explored further as potential lead compounds for the development of new antileishmanial drugs. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Spirostaphylotrichin Compounds and Producing Organisms

CompoundProducing Organism(s)
This compoundStaphylotrichum coccosporum, Curvularia pallescens, Pyrenophora semeniperda, Cochliobolus lunatus
Spirostaphylotrichin CStaphylotrichum coccosporum, Curvularia pallescens, Pyrenophora semeniperda
Spirostaphylotrichin DStaphylotrichum coccosporum, Curvularia pallescens, Pyrenophora semeniperda
Spirostaphylotrichin RStaphylotrichum coccosporum, Curvularia pallescens, Pyrenophora semeniperda, Cochliobolus lunatus, Bipolaris sp.
Spirostaphylotrichin UCurvularia pallescens, Bipolaris sp.
Spirostaphylotrichin VCurvularia pallescens, Pyrenophora semeniperda
Spirostaphylotrichin WPyrenophora semeniperda
Spirostaphylotrichin XCochliobolus lunatus

Structure Activity Relationships Sar

Identification of Key Structural Features for Biological Activity

Furthermore, the spirocyclic core itself is a critical pharmacophore. The dearomatized spirocyclic chiral center is thought to be a key mediator of the compound's antiproliferative activity. researchgate.net The three-dimensional arrangement of the spirocyclic scaffold, which provides a balance between rigidity and flexibility, is advantageous for binding to biological targets. researchgate.net Modifications to the substituents on the spiro[4.5]dec-7-ene-1,9-dione core significantly alter the compound's biological profile. For instance, while Spirostaphylotrichin A shows notable phytotoxicity, its analog Spirostaphylotrichin X exhibits potent anti-influenza activity, demonstrating how subtle structural changes can lead to vastly different biological functions. mdpi.commdpi.com

Comparative Analysis of this compound and its Analogs

Comparing the biological activities of this compound with its naturally occurring analogs reveals a clear structure-activity relationship. Variations in substituents on the core structure lead to a spectrum of activities, from potent phytotoxicity to specific antiviral action or a complete loss of activity.

Spirostaphylotrichins C and D are structurally very similar to this compound and also exhibit significant phytotoxicity. mdpi.com In bioassays, this compound consistently proves to be the most active compound in inhibiting the coleoptile elongation of cheatgrass (Bromus tectorum), closely followed by Spirostaphylotrichins C and D. mdpi.comresearchgate.net In leaf puncture assays on various host and non-host plants, only Spirostaphylotrichins A, C, and D were capable of inducing necrotic lesions, while other analogs were inactive. mdpi.comresearchgate.net Interestingly, a mixture of Spirostaphylotrichins C and D demonstrated the highest activity among all tested compounds in the leaf puncture assay. usda.gov

In contrast to the high phytotoxicity of Spirostaphylotrichins A, C, and D, Spirostaphylotrichins R and V show markedly reduced activity. In coleoptile bioassays, Spirostaphylotrichin R was found to be non-toxic, while Spirostaphylotrichin V exhibited only mild or weak phytotoxicity. mdpi.comresearchgate.netmdpi-res.com Another study reported that Spirostaphylotrichins U and V, isolated from Curvularia pallescens, showed no phytotoxicity. frontiersin.org This dramatic decrease in activity highlights the importance of the specific functional groups and stereochemistry present in the more active analogs.

Spirostaphylotrichin W, another analog isolated from Pyrenophora semeniperda, demonstrates mild phytotoxicity in B. tectorum coleoptile bioassays. usda.govresearchgate.netmdpi-res.commdpi.com Its activity is considerably lower than that of this compound, C, and D, but slightly more pronounced than the inactive Spirostaphylotrichin R. researchgate.net When tested in a leaf puncture assay, Spirostaphylotrichin W was found to be inactive, further emphasizing the specific structural requirements for causing necrotic lesions. usda.govresearchgate.net

Spirostaphylotrichin X presents a fascinating case within the SAR landscape of this compound family. While other analogs like A, C, and D are primarily known for their phytotoxicity, Spirostaphylotrichin X displays potent and specific anti-influenza virus (IAV) activity. acs.orgnih.govmdpi.com It has been shown to inhibit multiple influenza virus strains with IC₅₀ values ranging from 1.2 to 5.5 μM. acs.orgnih.gov The mechanism of action involves the inhibition of the viral polymerase PB2 protein, a target distinct from its phytotoxic activities. acs.orgnih.govmdpi.com In direct comparisons, this compound and R showed weak or no activity against influenza viruses, underscoring that the structural features of Spirostaphylotrichin X are uniquely suited for this antiviral action. mdpi.com

Interactive Data Table: Comparative Biological Activity of Spirostaphylotrichins

CompoundPrimary Biological ActivityPotency (Phytotoxicity)Potency (Anti-influenza)Key Reference(s)
This compound PhytotoxicHighWeak / Inactive mdpi.com, mdpi.com
Spirostaphylotrichin C PhytotoxicHighNot Reported mdpi.com, researchgate.net
Spirostaphylotrichin D PhytotoxicHighNot Reported mdpi.com, researchgate.net
Spirostaphylotrichin R AntibacterialInactiveWeak / Inactive researchgate.net, mdpi-res.com, mdpi.com
Spirostaphylotrichin V PhytotoxicMild / WeakNot Reported researchgate.net, mdpi-res.com
Spirostaphylotrichin W PhytotoxicMildNot Reported researchgate.net, usda.gov
Spirostaphylotrichin X Anti-influenzaNot ReportedHigh (IC₅₀: 1.2-5.5 μM) acs.org, nih.gov

Stereochemical Influences on Biological Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, within the spirostaphylotrichin scaffold plays a fundamental role in determining biological activity. usda.gov The multiple chiral centers in the molecule mean that numerous stereoisomers can exist, each with potentially different biological properties.

The comparison between Spirostaphylotrichin W and Spirostaphylotrichin V highlights the importance of stereochemistry. The relative stereochemistry at C-3 was the same for both compounds, but the configurations at C-4 and C-6 were inverted with respect to each other, which is believed to contribute to their differing levels of mild toxicity. researchgate.net SAR analyses have revealed that the dearomatized spirocyclic chiral center itself acts as a critical pharmacophore, mediating antiproliferative activity. researchgate.net For synthetic analogs, it was demonstrated that a specific enantiomer, (S)-4ac, exhibited significantly enhanced antiproliferative efficacy against cancer cell lines compared to its mirror image, the (R)-4ac enantiomer, confirming that stereochemistry is a crucial determinant of bioactivity. researchgate.net These findings suggest that the precise spatial orientation of the functional groups is essential for effective interaction with biological targets. usda.gov

Resolution of Stereochemical Assignments

The definitive stereochemical structure of this compound was established through a combination of spectroscopic analyses, with circular dichroism (CD) spectroscopy playing a pivotal role in determining its absolute configuration. The complex three-dimensional arrangement of this compound arises from its four chiral centers and the geometry of its exocyclic double bond.

The absolute configuration of this compound has been determined as (4R, 5S, 6E). researchgate.netvulcanchem.com This assignment was conclusively established through the use of CD spectroscopy, a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net The resulting CD spectrum, with its characteristic Cotton effects, allowed for the unambiguous assignment of the absolute stereochemistry at the chiral centers.

The IUPAC name, (4R,5S,6E)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione, encapsulates these stereochemical features. vulcanchem.com The "(E)" designation for the double bond at position 6 indicates the stereochemical arrangement of the propylidene group relative to the spirocyclic core.

The resolution of this compound's stereochemistry was a critical step, as the specific spatial arrangement of its functional groups is intrinsically linked to its biological activity. This detailed structural knowledge forms the foundation of its structure-activity relationships.

Table of Stereochemical Assignments for this compound

FeatureAssignmentMethod of Determination/Confirmation
Chiral Center C-4 RCD Spectroscopy
Chiral Center C-5 SCD Spectroscopy
Double Bond C-6 ENMR Spectroscopy
Spiro Center -Inferred from overall structure

Synthetic and Semisynthetic Studies

Strategies for the Total Synthesis of Spirostaphylotrichin A and its Analogs

While a completed total synthesis of this compound has not been extensively detailed in publicly available literature, the synthetic strategies for structurally related ansalactam natural products provide a clear roadmap. A convergent approach is the most likely strategy, where the northern domain, containing the spiro-γ-lactam, and the southern ansa-chain domain are synthesized separately before being joined.

Key challenges in the total synthesis include the stereocontrolled construction of the densely functionalized spiro-γ-lactam core, which contains three contiguous stereocenters, and the macrocyclization to form the ansa bridge. nih.govnih.gov Synthetic efforts towards the ansalactam class suggest that late-stage macrocyclization, possibly via ring-closing metathesis or macrolactamization, would be a viable strategy to complete the synthesis. The development of analogs would likely follow a similar path, introducing diversity in either the northern or southern fragments before their union, or through post-synthesis modification of the final molecule.

Synthesis of Spirostaphylotrichin Building Blocks

The construction of this compound relies on the successful synthesis of its core building blocks, namely the spirocyclic γ-lactam and the ansa-macrocycle. The synthesis of spirocyclic modules is an area of growing interest in medicinal chemistry, as these rigid, three-dimensional structures can access underexplored chemical space. sigmaaldrich.com General methods for creating spirocyclic building blocks often involve reactions that form the spiro-carbon center through processes like Michael-type additions or cycloadditions. researchgate.netnih.gov

For the ansa portion, the synthesis of medium-sized rings (8-11 membered) is a known synthetic challenge. nih.gov Methods like cascade ring expansion reactions have been developed to generate medium-sized lactones and lactams from linear precursors, avoiding the need for high-dilution conditions that are typically required for macrocyclization. nih.gov These building blocks can be designed with reactive "handles," such as aryl halides or boronic esters, allowing them to be joined with other fragments through cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

Building Block TypeGeneral Synthetic ApproachKey Features
Spirocyclic Modules[3+2] Cycloaddition, Michael AdditionRigid 3D structure, multiple exit vectors for substitution. nih.govsigmaaldrich.comresearchgate.net
Medium-Sized RingsCascade Ring Expansion (CRE)Efficient formation of 8-11 membered rings, avoids high dilution. nih.gov
Functionalized FragmentsInstallation of Cross-Coupling HandlesAllows for modular assembly of complex molecules via reactions like Suzuki-Miyaura coupling. nih.gov

Stereoselective Synthesis of Spiro-γ-Lactams

The spiro-γ-lactam core is the defining feature of spirostaphylotrichins. rsc.org Its synthesis represents the most significant hurdle in the construction of these molecules. A major breakthrough in this area is the development of a stereoselective formal [3+2] cycloaddition reaction to build this motif. nih.govnih.gov This strategy enables the creation of the densely functionalized spiro-γ-lactam with its three contiguous stereocenters controlled. nih.gov

The process involves the reaction of an enolic nitrilium intermediate with a Michael acceptor. researchgate.net In one reported approach toward the related ansalactam A, the key [3+2] cycloaddition reaction successfully formed the spiro-γ-lactam as a single isolated diastereomer. nih.gov Subsequent steps, including the reduction of an exocyclic alkene and oxidation of an imine, were necessary to reveal the final, correctly substituted spiro-γ-lactam core. nih.gov

Key Reaction in Spiro-γ-Lactam Core Synthesis

Reaction Description Outcome Reference
Formal [3+2] Cycloaddition A reaction between a dipole (e.g., an azomethine ylide precursor) and a dipolarophile to form a five-membered ring. Constructs the key spiro-γ-lactam motif with high stereoselectivity. nih.gov

Derivatization for Enhanced Bioactivity and Selectivity

The study of natural analogs and the targeted synthesis of new derivatives are crucial for enhancing biological activity and selectivity. The isolation and characterization of Spirostaphylotrichin X, a naturally occurring analog of this compound, provides insight into structure-activity relationships (SAR). acs.orgnih.gov Spirostaphylotrichin X was identified from the marine-derived fungus Cochliobolus lunatus and displayed significant inhibitory activity against multiple influenza virus strains, a property not previously reported for this class of compounds. acs.org

This discovery suggests that modifications to the spirostaphylotrichin scaffold can lead to novel biological activities. Spirostaphylotrichin X itself is considered a new potential lead compound for developing anti-influenza therapeutics. acs.orgnih.gov Future derivatization efforts would likely focus on modifying the substituents on both the ansa chain and the spiro-γ-lactam core to optimize the anti-influenza activity, improve metabolic stability, and reduce any potential cytotoxicity. The goal is to create derivatives that retain or exceed the potency of Spirostaphylotrichin X while possessing drug-like properties suitable for further development. acs.org

Advanced Research Methodologies Applied to Spirostaphylotrichin a

Spectroscopic Techniques for Structural Characterization

The definitive identification of Spirostaphylotrichin A's structure is accomplished through the combined application of several spectroscopic methods. Each technique provides unique and complementary pieces of the structural puzzle, from the molecular formula to the precise spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. mdpi.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

The process of elucidating the structure of spirostaphylotrichins involves a series of NMR experiments. uiowa.eduresearchgate.net One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, reveal the types and numbers of hydrogen and carbon atoms present in the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular structure. These 2D techniques establish connectivity between adjacent protons (COSY) and between protons and the carbon atoms they are attached to (HSQC) or separated by several bonds from (HMBC). mdpi.comresearchgate.net This comprehensive data allows researchers to map out the complete bonding network and relative stereochemistry of the molecule. mdpi.com

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. ui.ac.id For this compound, High-Resolution Mass Spectrometry (HRMS), often using an electrospray ionization (ESI) source, is particularly vital. uiowa.edu HRMS provides a highly accurate mass measurement, which allows for the deduction of the precise molecular formula. usda.govresearchgate.net For instance, in the analysis of related compounds like Spirostaphylotrichin W, HRESIMS was used to deduce a molecular formula of C₁₅H₂₁NO₆. usda.gov

Furthermore, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. nih.govnih.gov This technique is invaluable for separating individual spirostaphylotrichins from a complex fungal extract before analysis. usda.gov The subsequent MS/MS analysis involves fragmenting the molecule and analyzing the resulting pieces, which can provide further structural clues and confirm the identity of the compound. researchgate.net

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. nih.gov These techniques measure the differential absorption of left- and right-circularly polarized light. unipi.it Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for assigning the absolute stereochemistry of complex natural products. mdpi.com

The experimental ECD spectrum of a compound is compared with theoretical spectra calculated for possible stereoisomers. nih.gov A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's absolute configuration. nih.govresearchgate.net This method is crucial because biological activity is often highly dependent on the specific three-dimensional arrangement of a molecule.

Infrared (IR) and Ultraviolet (UV) spectroscopy provide important information about the functional groups present in a molecule. youtube.com IR spectroscopy measures the absorption of infrared light by molecular vibrations. Specific functional groups (e.g., carbonyls, hydroxyls, alkenes) absorb at characteristic frequencies, allowing for their identification within the structure of this compound. rjptonline.orgmdpi.com

UV spectroscopy measures the absorption of UV-visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for identifying conjugated systems, such as double bonds or aromatic rings, which are common features in polyketide-derived natural products. youtube.commdpi.com

Biological Assay Systems

To understand the phytotoxic potential of this compound, researchers employ specific plant-based bioassays. These tests measure the compound's ability to inhibit plant growth or cause tissue damage.

The phytotoxicity of spirostaphylotrichins, including this compound, has been evaluated using standardized plant bioassays. usda.gov These assays provide a measure of the compounds' biological activity and their potential as natural herbicides.

Coleoptile Elongation Bioassay: This assay measures the effect of a compound on the growth of coleoptiles, which are the protective sheaths covering the emerging shoots of monocots like wheat. In one study, a mixture containing Spirostaphylotrichins A, C, and D (referred to as 3/4) showed intermediate activity in reducing 5-day coleoptile elongation. usda.gov

Leaf Puncture Assay: This method assesses the ability of a compound to cause necrosis (tissue death) on the leaves of various plant species. nih.gov A mixture containing Spirostaphylotrichins A, C, and D demonstrated the highest phytotoxic activity among the tested compounds in leaf puncture assays on wheat, tomato, sowthistle, and cheatgrass. usda.gov

Data Tables

Table 1: Phytotoxicity of Spirostaphylotrichin Compounds in a Coleoptile Elongation Bioassay usda.gov

Compound(s)Activity LevelDescription of Effect
Spirostaphylotrichin WHighSignificantly reduced coleoptile elongation.
Spirostaphylotrichin VHighestReduced 5-day coleoptile elongation to 33% of the control.
This compound/C/D Mixture Intermediate Showed significant suppression of coleoptile elongation.
Spirostaphylotrichin RIntermediateShowed significant suppression of coleoptile elongation.
Triticone E/Spirostaphylotrichin V MixtureLowDid not significantly suppress coleoptile elongation relative to the control.

Table 2: Phytotoxicity of Spirostaphylotrichin Compounds in a Leaf Puncture Bioassay usda.gov

Compound(s)Activity LevelTarget Plant Species
This compound/C/D Mixture Highest Wheat, Tomato, Sowthistle, Cheatgrass
Spirostaphylotrichin VModerateWheat, Tomato, Sowthistle, Cheatgrass
Spirostaphylotrichin WNo ActivityWheat, Tomato, Sowthistle, Cheatgrass
Spirostaphylotrichin RNo ActivityWheat, Tomato, Sowthistle, Cheatgrass
Triticone E/Spirostaphylotrichin V MixtureNo ActivityWheat, Tomato, Sowthistle, Cheatgrass

In Vitro Cellular Assays (e.g., Viral Polymerase Activity, Cell-based Screens)

In vitro cellular assays are fundamental in determining the biological activity of a compound at the cellular level. nih.govresearchgate.net For Spirostaphylotrichin X, a related compound, cell-based screens have been pivotal in identifying its antiviral properties. acs.orgnih.gov These assays typically involve infecting host cells, such as Madin-Darby canine kidney (MDCK) cells, with a virus and then treating the cells with the compound to measure any inhibition of viral replication or protection from virus-induced cell death (cytopathic effect). researchgate.netnih.gov

Research on Spirostaphylotrichin X has demonstrated significant inhibitory activity against multiple strains of the influenza virus. nih.gov Cell-based screening revealed that the compound could effectively inhibit these viruses with half-maximal inhibitory concentration (IC₅₀) values ranging from 1.2 to 5.5 μM. acs.orgnih.gov

Further investigation into the mechanism of action involved specific assays to measure viral polymerase activity. nih.gov These studies showed that Spirostaphylotrichin X inhibits the activity of the viral RNA-dependent RNA polymerase (RdRp) and interferes with the production of subsequent progeny viral RNA. acs.orgnih.gov Advanced techniques such as homogeneous time-resolved fluorescence (HTRF) and surface plasmon resonance (SPR) assays were employed to confirm these findings, providing quantitative data on the compound's interaction with viral components. nih.gov These results established that the compound's antiviral effect stems from its ability to disrupt the viral replication machinery within the host cell. acs.org

Table 1: Inhibitory Activity of Spirostaphylotrichin X Against Influenza Virus Strains

Influenza Virus StrainIC₅₀ Value (μM)Reference
Multiple Strains (Range)1.2 - 5.5 acs.org, nih.gov

Microbial Bioassays

Microbial bioassays are used to determine the potency of antimicrobial compounds by measuring their inhibitory effect on the growth of specific microorganisms. nih.govresearchgate.net Common methods include the agar (B569324) diffusion assay (such as the agar well or disk diffusion method) and dilution methods (broth or agar). nih.govnih.gov In an agar diffusion assay, the size of the zone of inhibition, where microbial growth is prevented, correlates with the antimicrobial strength of the compound. journalejmp.com Dilution methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. nih.gov These assays are crucial for the initial screening and quality control of potential antibiotic agents. nih.gov Any minor alteration in a molecule's structure that could affect its biological power can be detected through changes in antimicrobial activity. nih.gov

While these bioassays are standard for evaluating antimicrobial properties, the available research focuses primarily on the antiviral applications of spirostaphylotrichins, and specific results from microbial bioassays for this compound are not detailed in the provided sources. nih.gov

Computational Approaches

Computational approaches, including molecular modeling and bioinformatics, play a critical role in modern drug discovery by accelerating the identification of drug candidates and elucidating their mechanisms of action. f1000research.comresearchgate.net These in silico methods allow researchers to predict how a compound will interact with a biological target, estimate its pharmacokinetic properties, and reduce the number of experiments required. f1000research.comnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. imist.malongdom.org This method is widely used to understand the interaction between a ligand, such as a drug candidate, and its protein target at the molecular level. researchgate.netnih.gov In the study of Spirostaphylotrichin X, molecular docking was instrumental in clarifying its mechanism of action against the influenza virus. acs.orgnih.gov

The docking simulations revealed that Spirostaphylotrichin X binds to the influenza polymerase PB2 protein. acs.orgnih.gov Specifically, the study showed that the compound fits into a highly conserved region of the cap-binding domain of PB2. nih.govnih.gov This binding interferes with the polymerase's ability to function, thereby inhibiting viral replication. acs.orgmdpi.com The computational results corroborated the experimental data from in vitro assays, providing a detailed model of the molecular interaction responsible for the compound's antiviral effect. nih.gov

In Silico Analysis for Mechanism Prediction

In silico analysis encompasses a range of computational methods used to predict the biological mechanisms of a molecule. mdpi.comnih.gov This can involve screening large compound libraries against known biological targets or using network-based models that integrate data on compound-target interactions and disease pathways to predict a drug's mode of action. frontiersin.org

For natural products like spirostaphylotrichins, in silico approaches can effectively narrow down potential antiviral candidates from a large pool of compounds. frontiersin.org The mechanism of Spirostaphylotrichin X targeting the PB2 subunit of the influenza polymerase was supported by such computational analysis. nih.gov By integrating data from chemical structures, target proteins, and viral-host interaction networks, these predictive models can highlight the most likely biological pathways a compound will modulate. frontiersin.org This strategy, which combines in silico prediction with experimental validation, accelerates the discovery and development of novel antiviral agents by providing a rational basis for focusing laboratory research. frontiersin.org

Future Directions and Translational Potential

Discovery of Novel Bioactive Spirostaphylotrichin Analogs

The exploration of natural sources, particularly marine-derived fungi, continues to be a fruitful endeavor for the discovery of novel spirostaphylotrichin analogs with unique biological activities. A significant recent discovery is Spirostaphylotrichin X , a spirocyclic γ-lactam isolated from the marine-derived fungus Cochliobolus lunatus SCSIO41401. usda.govnih.gov This compound, along with three other known spirostaphylotrichins, was identified through spectroscopic analysis. usda.govnih.gov

Notably, Spirostaphylotrichin X has demonstrated significant inhibitory activity against multiple strains of the influenza virus, with IC₅₀ values ranging from 1.2 to 5.5 μM. usda.govnih.gov This discovery highlights the potential of spirostaphylotrichin analogs as a source of new antiviral agents. The structural diversity within this class of compounds suggests that continued screening of fungal extracts, especially from underexplored environments, will likely lead to the identification of further analogs with potent and selective bioactivities.

Elucidation of Broader Biological Activities and Targets

The known biological activities of spirostaphylotrichins extend beyond their initial discovery, with recent research focusing on elucidating their specific molecular targets. The anti-influenza activity of Spirostaphylotrichin X has been mechanistically linked to the inhibition of the viral RNA polymerase PB2 protein. usda.govnih.gov Through a combination of homogeneous time-resolved fluorescence, surface plasmon resonance assays, and molecular docking studies, it was revealed that Spirostaphylotrichin X binds to a highly conserved region of the cap-binding domain of PB2. usda.govnih.gov This interaction interferes with viral polymerase activity and the subsequent production of progeny viral RNA, effectively inhibiting viral replication. usda.govnih.gov

The identification of the PB2 protein as a direct target for a spirostaphylotrichin analog opens up new avenues for the development of novel anti-influenza therapeutics with a distinct mechanism of action from currently available drugs. usda.govnih.gov Future research will likely focus on exploring the broader biological activities of other spirostaphylotrichin analogs against a range of therapeutic targets, including other viruses, bacteria, and cancer cell lines.

Harnessing Biosynthetic Pathways for Engineered Production

The production of spirostaphylotrichins and their analogs is currently reliant on their isolation from fungal cultures, which can be a low-yielding and time-consuming process. A key future direction is to harness the power of synthetic biology and metabolic engineering to create microbial cell factories for the efficient and scalable production of these valuable compounds. While the specific biosynthetic gene cluster for Spirostaphylotrichin A has yet to be fully characterized and engineered, the principles for such work are well-established in the field of natural product biosynthesis.

Fungal natural products are often synthesized by large, multi-domain enzymes such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). By identifying and manipulating the genes encoding these biosynthetic enzymes, it is possible to increase the production of the desired compound or even generate novel, "unnatural" analogs with potentially improved properties. Techniques such as CRISPR-Cas9 gene editing can be employed to modify the biosynthetic pathway, leading to optimized production hosts. The elucidation of the this compound biosynthetic pathway will be a critical step towards realizing the goal of engineered production.

Development of Spirostaphylotrichin-Based Research Tools

The specific and potent interaction of spirostaphylotrichin analogs with biological targets, such as the influenza PB2 protein, makes them ideal candidates for development as chemical probes and research tools. By chemically modifying the spirostaphylotrichin scaffold to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling, researchers can create powerful tools to study the localization, dynamics, and interactions of their target proteins within living cells.

These "tagged" spirostaphylotrichin probes could be used in a variety of applications, including:

Target Identification and Validation: To identify the cellular targets of newly discovered bioactive spirostaphylotrichins.

High-Throughput Screening: To develop assays for screening large compound libraries to find new molecules that bind to the same target.

Imaging: To visualize the subcellular localization of the target protein and understand its role in cellular processes.

The development of such research tools would not only accelerate our understanding of the biological roles of spirostaphylotrichin targets but also facilitate the discovery of new drugs that act on these targets.

Exploration in Agricultural Biotechnology (e.g., Mycoherbicides)

The biological activities of spirostaphylotrichins are not limited to the medical field; they also hold significant promise for applications in agricultural biotechnology. Fungi and their secondary metabolites are increasingly being explored as a source of mycoherbicides, which are biological agents used to control weeds. This approach offers a more environmentally friendly alternative to synthetic herbicides.

A notable example is Spirostaphylotrichin W , which has been investigated as a potential mycoherbicide for the biocontrol of cheatgrass (Bromus tectorum), an invasive weed. This compound was isolated from the fungus Pyrenophora semeniperda, a known pathogen of cheatgrass seeds. usda.gov The discovery of a spirostaphylotrichin with herbicidal properties suggests that other members of this compound class may also possess phytotoxic activity.

Future research in this area will likely involve:

Screening a wider range of spirostaphylotrichin analogs for their herbicidal activity against various problematic weeds.

Investigating the mode of action of these compounds in plants.

Developing stable and effective formulations for their application in the field as part of an integrated weed management strategy.

The use of spirostaphylotrichin-based mycoherbicides could contribute to more sustainable agricultural practices by reducing the reliance on chemical herbicides and their associated environmental impact.

Q & A

Q. What are the key structural features of spirostaphylotrichin A, and how are they elucidated experimentally?

this compound is a spirocyclic γ-lactam with a 2-azaspiro[4.5]dec-8-ene-1,7-dione core. Its structure includes stereochemical complexities, such as a propylidene group and multiple hydroxyl/methoxy substituents. Elucidation relies on spectroscopic techniques:

  • 1D/2D NMR resolves stereochemistry (e.g., coupling constants for propylidene geometry and NOESY correlations for spatial arrangements) .
  • Mass spectrometry (HRESIMS) confirms molecular formula (e.g., C₁₉H₂₅NO₇) and fragmentation patterns .
  • X-ray crystallography (where applicable) validates absolute configurations .

Q. What synthetic strategies are employed to construct the spirocyclic γ-lactam core of this compound?

Key steps include intramolecular olefinic C–H amidation using copper catalysts to form the γ-lactam ring . Dearomatization reactions (e.g., TFAA-mediated cyclization) generate spirocenters, with stereochemical outcomes controlled by transition states (syn- vs. anti-TS intermediates) . Optimization of solvent (CH₂Cl₂) and temperature ensures regioselectivity .

Q. What biological activities have been reported for this compound?

this compound exhibits anti-influenza virus activity (IC₅₀ = 1.2–5.5 μM) by targeting the viral RNA polymerase PB2 subunit. Mechanistic studies include:

  • Surface plasmon resonance (SPR) to measure binding affinity to PB2’s cap-binding domain .
  • Time-resolved fluorescence assays to quantify polymerase inhibition .
  • Molecular docking to map interactions with conserved PB2 residues (e.g., His357, Phe323) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

Discrepancies in stereochemistry (e.g., 6E vs. 6Z configurations) arise from overlapping NMR signals. Solutions include:

  • Dynamic NMR (DNMR) to detect slow conformational exchange in propylidene groups .
  • Computational modeling (DFT-based chemical shift predictions) to compare experimental vs. theoretical data .
  • Synthetic corroboration by preparing diastereomers and comparing bioactivity profiles .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in spirostaphylotrichin analogs?

SAR studies require systematic modifications:

  • Core modifications : Replace the γ-lactam with δ-lactam or acyclic analogs to assess ring size impact.
  • Substituent variations : Introduce halogenation or alkylation at C-3/C-10 to probe steric/electronic effects .
  • Bioassay panels : Test analogs against diverse influenza strains (H1N1, H3N2) and viral polymerase mutants (PB2-K526R) to identify resistance liabilities .

Q. How can researchers address low yields in this compound synthesis?

Low yields (~15%) in key steps (e.g., spirocyclization) are mitigated by:

  • Catalyst screening : Copper(I) vs. palladium catalysts for improved turnover .
  • Solvent optimization : Polar aprotic solvents (DMF) enhance intermediate stability .
  • Flow chemistry : Continuous reactors reduce side reactions in TFAA-mediated steps .

Methodological Recommendations

  • For structural ambiguity : Combine resonance-assisted hydrogen bonding (RAHB) analysis with X-ray data to resolve tautomerism in enolizable groups .
  • For bioactivity validation : Use reverse genetics to engineer PB2-mutant viruses and confirm target specificity .
  • For synthetic scalability : Explore biocatalytic routes (e.g., P450 enzymes) for enantioselective amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirostaphylotrichin A
Reactant of Route 2
Spirostaphylotrichin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.